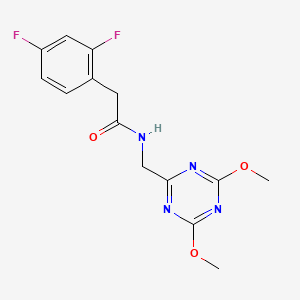

2-(2,4-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide, also known as DFTAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Cyclometalated Ir(iii) Complexes

This compound is used in the synthesis of cyclometalated Ir(iii) complexes . These complexes have been shown to exhibit acid/base-induced structural transformation and luminescence switching . They also demonstrate photocatalytic activity for hydrogen evolution . The modulation of luminescence and photocatalytic activities can be achieved by varying the coordination mode and/or protonation extent of ligands .

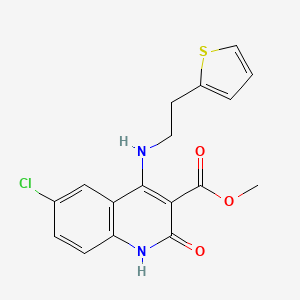

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . It is involved in the preparation of 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(5-mercapto-1H-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile .

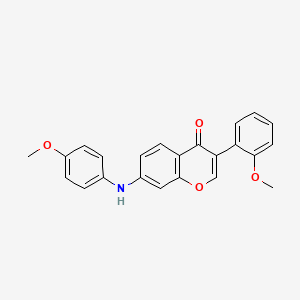

Reagent for Activating Carboxylic Acids

The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .

Solubilising Solvents

The compound can be used in reactions with readily removed and solubilising solvents (e.g. MeOH, EtOH, i-PrOH) including water . No drying requirements are needed for the reaction solvents .

Mechanism of Action

Target of Action

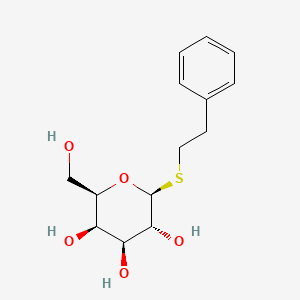

Compounds with a similar structure, such as 4,6-dimethoxy-1,3,5-triazin-2-yl β-lactoside (dmt-β-lac), have been found to be efficient glycosyl donors for enzymatic glycosylation catalyzed by an endo-1,4-β-glucanase .

Mode of Action

Related compounds like dmtmm, a triazine condensation reagent, are known to mediate amidation reactions in alcohol and aqueous solutions .

Biochemical Pathways

Given its structural similarity to dmt-β-lac, it may be involved in enzymatic glycosylation processes .

Result of Action

Related compounds like dmtmm are known to mediate amidation reactions, which could potentially lead to the formation of amides or esters .

Action Environment

It’s worth noting that related compounds like dmtmm are known to mediate reactions in alcohol and aqueous solutions , suggesting that the solvent environment could potentially influence the compound’s action.

properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)5-8-3-4-9(15)6-10(8)16/h3-4,6H,5,7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBQJOLEURUPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)

![9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484553.png)

![[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2484556.png)

![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)